molecular formula C10H11N3O2S2 B14201262 N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide CAS No. 828920-60-1

N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide

Cat. No.: B14201262
CAS No.: 828920-60-1
M. Wt: 269.3 g/mol
InChI Key: CLWFYJYPBAKEPE-UHFFFAOYSA-N
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Description

N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide is an organic compound that features a thiazole ring and a thiophene ring. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmaceutical agents. The presence of the hydroxyethylamino group adds to its potential reactivity and biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide typically involves the reaction of 2-aminothiazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the carbonyl carbon of the acid chloride, forming the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The thiazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions on the aromatic rings.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiazole and thiophene derivatives.

Scientific Research Applications

N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyethylamino group may facilitate hydrogen bonding and electrostatic interactions, enhancing its binding affinity. The thiazole and thiophene rings contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide is unique due to the combination of its functional groups and heterocyclic rings. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

828920-60-1

Molecular Formula

C10H11N3O2S2

Molecular Weight

269.3 g/mol

IUPAC Name

N-[5-(2-hydroxyethylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C10H11N3O2S2/c14-4-3-11-8-6-12-10(17-8)13-9(15)7-2-1-5-16-7/h1-2,5-6,11,14H,3-4H2,(H,12,13,15)

InChI Key

CLWFYJYPBAKEPE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC=C(S2)NCCO

Origin of Product

United States

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